REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-:14])=O.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+].NC(N)=O.[N-]=[N+]=[N-].[Na+]>C1(C)C=CC=CC=1.O.C(O)(=O)C>[CH:6]1[C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]2[C:2](=[N+:1]([O-:16])[O:14][N:12]=2)[CH:7]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
62.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
EXTRACTION
|
Details
|
The crude product, 4-azido-3-nitrobenzotrifluoride is extracted from the aqueous mixture with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to furnish an oily-residue which
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours behind a shatter-proof shield
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yield
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1=CC2=[N+](ON=C2C=C1C(F)(F)F)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |